molecular formula C5H6BrNO2 B13137501 1-(2-Bromooxazol-5-yl)ethan-1-ol

1-(2-Bromooxazol-5-yl)ethan-1-ol

Cat. No.: B13137501
M. Wt: 192.01 g/mol
InChI Key: IEUMKRIEJFCCFY-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene glycol under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 1-(2-Bromooxazol-5-yl)ethan-1-ol are not widely documented, the general approach would involve large-scale bromination and subsequent functionalization processes. These methods would need to ensure high yield and purity, often employing catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromooxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form de-brominated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of de-brominated oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Bromooxazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromooxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
  • 3-Bromo-5-(2-hydroxyethyl)isoxazole

Comparison: 1-(2-Bromooxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C5H6BrNO2/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3

InChI Key

IEUMKRIEJFCCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(O1)Br)O

Origin of Product

United States

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